2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2,4-dimethylpyridin-3-yl)acetamide
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Overview
Description
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2,4-dimethylpyridin-3-yl)acetamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with dimethyl groups and an acetamide moiety linked to a dimethylpyridine ring. Such compounds are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2,4-dimethylpyridin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through the condensation of guanine or its derivatives with appropriate alkylating agents to introduce the dimethyl groups at the 1 and 3 positions.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where the purine derivative is reacted with an acyl chloride or anhydride in the presence of a base.
Coupling with Dimethylpyridine: The final step involves coupling the acetamide-purine intermediate with 2,4-dimethylpyridine. This can be achieved through a nucleophilic substitution reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield purine N-oxides, while reduction could produce hydroxylated purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, purine derivatives are of significant interest due to their role in nucleic acids and cellular metabolism. This compound could be investigated for its potential effects on enzymatic processes and as a probe for studying purine metabolism.
Medicine
In medicine, compounds similar to 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2,4-dimethylpyridin-3-yl)acetamide are explored for their therapeutic potential, including antiviral, anticancer, and anti-inflammatory activities. Research might focus on its efficacy and mechanism of action in various disease models.
Industry
Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its synthesis and modification can lead to the creation of new materials with desirable properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Generally, purine derivatives can interact with enzymes involved in nucleotide synthesis and metabolism, potentially inhibiting or modulating their activity. The acetamide and pyridine moieties might enhance binding affinity and specificity for certain molecular targets, influencing pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Another purine derivative with stimulant properties.
Theophylline (1,3-dimethylxanthine): Used in respiratory diseases for its bronchodilator effects.
Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one): A xanthine oxidase inhibitor used in the treatment of gout.
Uniqueness
Compared to these compounds, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2,4-dimethylpyridin-3-yl)acetamide is unique due to its specific substitution pattern and the presence of both purine and pyridine rings. This structural uniqueness could confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2,4-dimethylpyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-9-5-6-17-10(2)12(9)19-11(23)7-22-8-18-14-13(22)15(24)21(4)16(25)20(14)3/h5-6,8H,7H2,1-4H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGVIWKEKVEYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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